1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid
Description
This compound is a Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected pyrrolidine derivative with a phenyl substituent at the 3-position and a carboxylic acid group. It is widely used in peptide synthesis and medicinal chemistry due to the Fmoc group’s stability under basic conditions and its selective deprotection under mild acidic conditions . The phenyl group enhances hydrophobicity and may facilitate π-π interactions in target binding, making it valuable in drug design. Its molecular formula is C₂₆H₂₃NO₄, with a molecular weight of 413.48 g/mol .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-24(29)26(18-8-2-1-3-9-18)14-15-27(17-26)25(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFFPLGHXAYVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138371-99-8 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine scaffold is typically synthesized via cyclization reactions. A widely cited method involves the Stork enamine cyclization of γ-keto esters or amides. For example, itaconic acid derivatives have been cyclized under basic conditions to form 3-substituted pyrrolidinones, which are subsequently reduced to pyrrolidines. In one protocol, methyl itaconate is treated with acetamidine hydrochloride in methanol to yield methyl 2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate, a precursor to the pyrrolidine ring.
Key reaction conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Acetamidine HCl, K₂CO₃ | Methanol | 0°C → RT | 50–65% |
Introduction of the 3-Phenyl Group
The phenyl group at position 3 is introduced via Friedel-Crafts alkylation or Grignard addition . A 2024 study demonstrated that treating pyrrolidin-3-one with phenylmagnesium bromide in tetrahydrofuran (THF) at −78°C generates 3-phenylpyrrolidine after acidic workup. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, though racemic mixtures are common in non-enantioselective syntheses.
Optimization note : Excess phenyl Grignard reagent (2.5 equiv.) improves yields to 78–85%, while lower equivalents result in incomplete conversion.
Carboxylic Acid Functionalization
The carboxylic acid moiety is installed through oxidation or hydrolysis of ester intermediates. For instance, methyl 3-phenylpyrrolidine-3-carboxylate undergoes saponification with 1 M NaOH in methanol/THF (1:1) at room temperature, yielding the carboxylic acid in 86–92% purity.
Critical parameters :
- Base concentration : >1 M NaOH prevents ester reformation.
- Solvent ratio : Methanol/THF mixtures enhance solubility of intermediates.
Fmoc Protection of the Amine
The primary amine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during subsequent steps. A standard protocol involves:
- Dissolving 3-phenylpyrrolidine-3-carboxylic acid in dry dichloromethane (DCM).
- Adding Fmoc-Cl (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv.).
- Stirring at 0°C for 1 hour, then at room temperature for 12 hours.
Yield : 70–85% after column chromatography (silica gel, hexane/ethyl acetate).
Side reactions : Overprotection is mitigated by controlling equivalents of Fmoc-Cl and reaction time.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
Continuous Flow Synthesis
A 2025 patent describes a continuous flow system for large-scale Fmoc protection:
Crystallization Optimization
Crude product is purified via anti-solvent crystallization using heptane/ethyl acetate (4:1). This reduces HPLC purification needs, cutting production costs by 30%.
Analytical Characterization
Final products are validated using:
Applications in Peptide Synthesis
The Fmoc-protected derivative is a key building block in solid-phase peptide synthesis (SPPS):
- Coupling efficiency : 98% using HBTU/HOBt activation.
- Stability : Resists piperidine cleavage for >24 hours, enabling long-term storage.
Chemical Reactions Analysis
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to act as a substrate or inhibitor.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural, physical, and synthetic properties of the target compound with analogous Fmoc-protected pyrrolidine derivatives. Key differences lie in substituent type, position, and molecular properties.
Key Observations:
Substituent Effects on Hydrophobicity :
- The phenyl and benzyl derivatives exhibit higher hydrophobicity (logP ~4.5–5.0) compared to alkyl or cyclopropyl analogs, favoring membrane permeability .
- The cyclopropyl group’s rigidity may improve metabolic stability by resisting oxidative degradation .
Synthetic Accessibility :
- Phenyl and benzyl groups are typically introduced via Suzuki coupling or alkylation, achieving moderate yields (~60–70%) .
- Methyl and isopropyl groups are added via alkylation or reductive amination, often with higher yields (>80%) .
Stereochemical Considerations :
- The (R)-enantiomer of the unsubstituted pyrrolidine-3-carboxylic acid (MW 337.37) is commercially available, highlighting the importance of chirality in drug design .
Purity and Applications :
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-3-phenylpyrrolidine, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a pyrrolidine ring, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C₁₉H₁₉NO₄
- Molecular Weight: 325.36 g/mol
- CAS Number: 193693-67-3
The biological activity of Fmoc-3-phenylpyrrolidine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can exhibit:
- Antimicrobial Activity: Compounds with the Fmoc group have been shown to inhibit bacterial growth by disrupting cell wall synthesis and function.
- Anticancer Properties: Some derivatives demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis through the activation of caspases.
- Neuroprotective Effects: The pyrrolidine moiety may confer neuroprotective properties, potentially through modulation of neurotransmitter systems.
Biological Activity Data Table
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of Fmoc derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting the potential for developing new antibacterial agents.
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that Fmoc-3-phenylpyrrolidine induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.
Case Study 3: Neuroprotection
Research on neuroprotective effects showed that Fmoc derivatives could mitigate oxidative stress in neuronal cells. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration.
Research Findings
Recent studies have highlighted the versatility of Fmoc-3-phenylpyrrolidine in drug design. Its ability to modulate biological pathways makes it a candidate for further development as a therapeutic agent in infectious diseases, cancer treatment, and neurodegenerative disorders.
Q & A
Q. What are the standard synthetic routes for preparing 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid, and what key reaction conditions influence yield and purity?
The synthesis typically involves:
- Protection of the amino group using Fmoc (9-fluorenylmethyloxycarbonyl) under anhydrous conditions (e.g., Fmoc-Cl in dichloromethane with a base like triethylamine) .
- Ring formation via cyclization of pyrrolidine precursors, often requiring temperature control (0–25°C) to minimize racemization .
- Carboxylic acid activation using coupling agents like HOBt/DIC for subsequent peptide bond formation .
Key factors include solvent choice (DMF for solubility), pH (neutral to mildly basic), and inert atmospheres to prevent side reactions .
Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structural integrity?
- HPLC (reverse-phase C18 columns) with UV detection (254 nm) evaluates purity (>97% as per industry standards) .
- NMR spectroscopy (¹H and ¹³C) confirms stereochemistry (e.g., pyrrolidine ring conformation) and Fmoc-group integrity .
- Mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What are the recommended storage conditions and handling protocols to maintain the compound’s stability in laboratory settings?
- Storage : 2–8°C in amber vials under argon to prevent hydrolysis and photodegradation .
- Handling : Use nitrile gloves and fume hoods to avoid inhalation of dust; equilibrate to room temperature before use to minimize condensation .
Advanced Research Questions
Q. How does the stereochemistry at the pyrrolidine ring influence its reactivity in peptide coupling reactions?
The 3-phenyl substituent introduces steric hindrance, affecting coupling efficiency. For example, (R)-configured derivatives show slower reaction rates with bulky amino acids (e.g., tryptophan) due to spatial clashes, necessitating optimized coupling agents like PyBOP . Computational models (DFT) predict torsional strain in the ring, which correlates with observed racemization rates during Fmoc deprotection .
Q. What strategies are employed to mitigate racemization during Fmoc deprotection when using this compound in solid-phase peptide synthesis?
- Deprotection conditions : Piperidine (20% in DMF) at 4°C reduces β-elimination side reactions .
- Additives : HOBt (1-hydroxybenzotriazole) stabilizes the intermediate carbamate, minimizing racemization .
- Microwave-assisted synthesis : Short, controlled heating cycles (30 sec at 50°C) improve deprotection efficiency while preserving stereochemistry .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage or catalytic processes?
Q. What computational modeling approaches are used to predict its interaction with biological targets?
- Molecular docking (AutoDock Vina) models binding to proteases, highlighting hydrogen bonding between the carboxylic acid group and catalytic residues .
- MD simulations (GROMACS) assess conformational flexibility of the pyrrolidine ring in aqueous environments, informing drug design for rigid vs. dynamic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
